2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine
Overview
Description
2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine , often referred to as “Compound 12” , is a novel racemic secondary alcohol. Its chemical structure consists of a pyridine ring attached to a triazole moiety via an ethyl bridge. The compound exhibits intriguing properties due to the presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol fragment .
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Studies
- The compound has been used in the synthesis of various complexes with Group 12 elements, revealing its utility in structural chemistry and coordination compounds. This synthesis involves reactions with chloroacetic acid and metal salts like CdBr2 and HgCl2, leading to the formation of crystals with interesting molecular and supramolecular structures (Castiñeiras, García-Santos, & Saa, 2019).
Biological Activities and Antimicrobial Screening
- Derivatives of the compound have been synthesized and tested for various biological activities. These include antibacterial, antifungal, and anti-tuberculosis properties, highlighting its potential in pharmaceutical applications (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antioxidant Properties
- A specific derivative, 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide, has shown to possess significant antioxidant abilities, surpassing even common antioxidants like butylated hydroxytoluene (Šermukšnytė et al., 2022).
Antiproliferative and Antiinflammatory Activities
- Another derivative, 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid, was synthesized and screened for its antiproliferative and antiinflammatory activities, demonstrating its potential in medical research (Mazur et al., 2011).
Schiff Bases as Corrosion Inhibitors
- Schiff’s bases derived from triazole and pyridine have been synthesized and investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. This application is significant in the field of industrial chemistry and materials science (Ansari, Quraishi, & Singh, 2014).
Properties
IUPAC Name |
2-[2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-2-7-14(8-3-1)19-12-17-18-15(19)20-11-9-13-6-4-5-10-16-13/h1-8,10,12H,9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJFYYIYKVCOQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2SCCC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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